An In-depth Technical Guide to DBCO-PEG3-Acid Linkers for Bioconjugation
An In-depth Technical Guide to DBCO-PEG3-Acid Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing fields of targeted therapeutics and diagnostics, the precise and stable conjugation of biomolecules is paramount. DBCO-PEG3-acid and its variants are heterobifunctional linkers that have emerged as powerful tools in the construction of complex bioconjugates, most notably antibody-drug conjugates (ADCs). These linkers employ strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," to covalently attach a payload to a biomolecule of interest.
This technical guide provides a comprehensive overview of DBCO-PEG3-acid linkers, including their chemical properties, detailed experimental protocols for their use, and a summary of relevant quantitative data. It is designed to be a valuable resource for researchers and professionals involved in the development of next-generation bioconjugates.
It is important to note that the term "DBCO-PEG3-C1-acid" can be ambiguous, with several structurally distinct molecules sharing similar nomenclature. This guide will address the specific properties of the most common variants to ensure clarity and aid in the proper selection and application of these reagents.
Core Concepts: The Chemistry of DBCO-PEG3-Acid Linkers
DBCO-PEG3-acid linkers are comprised of three key functional components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that readily reacts with azides via SPAAC without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is highly specific and efficient under physiological conditions.
-
Polyethylene (B3416737) Glycol (PEG3): A three-unit polyethylene glycol spacer that enhances the hydrophilicity of the linker. This can improve the solubility and reduce aggregation of the final bioconjugate, which is particularly important when working with hydrophobic payloads.[1] The PEG linker can also influence the pharmacokinetic properties of the conjugate, potentially leading to a longer circulation half-life.[]
-
Carboxylic Acid (-COOH): A terminal functional group that can be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines, such as those found on the lysine (B10760008) residues of antibodies, forming a stable amide bond.
The combination of these components allows for a two-step conjugation strategy: first, the activation of the carboxylic acid to couple the linker to a biomolecule, and second, the "click" reaction of the DBCO group with an azide-modified payload.
Physicochemical Properties of DBCO-PEG3-Acid Variants
Several variants of DBCO-PEG3-acid are commercially available. It is crucial to verify the specific chemical structure and corresponding CAS number to ensure the selection of the appropriate reagent for a given application. The properties of three common variants are summarized below.
| Property | DBCO-PEG3-C1-acid | DBCO-PEG3-Acid | DBCO-NHCO-PEG3-Acid |
| CAS Number | 2249926-65-4[3][4] | 2754384-59-1[5][6] | 2740473-26-9[7][8] |
| Molecular Formula | C₂₇H₃₀N₂O₇[3] | C₂₈H₃₂N₂O₇[5] | C₂₈H₃₂N₂O₇[7] |
| Molecular Weight | 494.54 g/mol [3] | 508.57 g/mol [5] | 508.57 g/mol [7] |
| Purity | >95% | >96%[5] | >96%[7] |
| Solubility | Soluble in DMSO, DMF | Soluble in DMSO, DMF | Soluble in DMSO, DMF |
| Storage Conditions | -20°C for long-term storage[9] | -20°C for long-term storage | -20°C for long-term storage |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The core reaction enabling the utility of DBCO-based linkers is SPAAC. This reaction proceeds through a concerted [3+2] cycloaddition mechanism between the strained alkyne (DBCO) and an azide. The inherent ring strain of the DBCO moiety significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH without the need for a catalyst.[10]
Quantitative Data on DBCO-Mediated Reactions
The efficiency and kinetics of the SPAAC reaction are critical for successful bioconjugation. The following table summarizes key quantitative parameters for DBCO-mediated reactions.
| Parameter | Value/Range | Conditions |
| Second-Order Rate Constant (k₂) | 0.34 M⁻¹s⁻¹ (for a DBCO-peptide reaction)[11] | HBS buffer, pH 7.4, 25°C |
| Molar Extinction Coefficient of DBCO | ~12,000 M⁻¹cm⁻¹ at ~309 nm | |
| DBCO Stability on IgG | ~3-5% loss of reactivity over 4 weeks | 4°C or -20°C in azide- and thiol-free buffers[1] |
| Stability of Triazole Linkage | Generally considered highly stable | Physiological conditions |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involved in using DBCO-PEG3-acid linkers for the preparation of antibody-drug conjugates.
Protocol 1: Activation of DBCO-PEG3-Acid and Conjugation to an Antibody
This protocol describes the activation of the carboxylic acid moiety of DBCO-PEG3-acid to an N-hydroxysuccinimide (NHS) ester and its subsequent conjugation to the primary amines of an antibody.
Materials:
-
DBCO-PEG3-acid variant
-
N-hydroxysuccinimide (NHS) or N,N'-Dicyclohexylcarbodiimide (DCC) / Ethyl(dimethylaminopropyl) carbodiimide (B86325) (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Activation of DBCO-PEG3-Acid:
-
Dissolve DBCO-PEG3-acid and NHS (1.1 equivalents) in anhydrous DMF or DMSO.
-
Add DCC or EDC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for at least 4 hours or overnight.
-
The resulting DBCO-PEG3-NHS ester solution can be used directly or purified.
-
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the activated DBCO-PEG3-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO-PEG3-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~309 nm (for DBCO).
-
Protocol 2: Copper-Free Click Chemistry Conjugation
This protocol describes the reaction between the DBCO-functionalized antibody and an azide-containing payload.
Materials:
-
DBCO-functionalized antibody
-
Azide-containing payload
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing payload in the reaction buffer.
-
Add the azide-containing payload to the DBCO-functionalized antibody at a 1.5- to 5-fold molar excess.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or SDS-PAGE.
-
-
Purification:
-
Purify the resulting ADC from excess payload and other reactants using size-exclusion chromatography or another suitable purification method.
-
-
Characterization:
-
Characterize the final ADC product by methods such as SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and determine purity and drug-to-antibody ratio (DAR).
-
Mandatory Visualizations
Experimental Workflow for ADC Synthesis
The following diagram illustrates the general workflow for the synthesis of an antibody-drug conjugate using a DBCO-PEG3-acid linker.
Cellular Internalization and Payload Release of an ADC
This diagram illustrates the general mechanism by which an antibody-drug conjugate is internalized by a target cell, leading to the release of the cytotoxic payload. This is a critical pathway in the mechanism of action for many ADCs.
Logical Relationship: Impact of PEG Linker on ADC Properties
This diagram illustrates the logical relationships between the inclusion of a PEG linker in an ADC and its resulting physicochemical and biological properties.
Conclusion
DBCO-PEG3-acid and its variants are versatile and powerful tools for the construction of well-defined bioconjugates. Their ability to participate in copper-free click chemistry provides a robust and bioorthogonal method for attaching a wide range of payloads to biomolecules. The inclusion of a PEG spacer further enhances their utility by improving the physicochemical and pharmacokinetic properties of the resulting conjugates. By understanding the chemical properties, reaction kinetics, and stability of these linkers, and by following established experimental protocols, researchers can effectively leverage DBCO-PEG3-acid linkers to advance the development of novel targeted therapies and diagnostic agents.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 3. [PDF] Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends | Semantic Scholar [semanticscholar.org]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]

~0.6 - 1.0[
~0.06 - 0.1[
~0.076[
Not broadly reported with benzyl azide, but known for high reactivity.High ring strain leads to very fast kinetics, but can have reduced stability.DIBAC (Dibenzoazacyclooctyne)